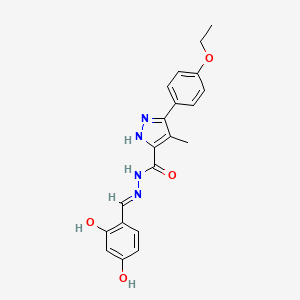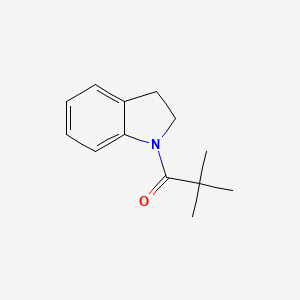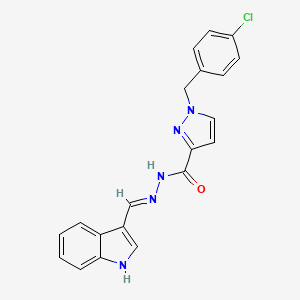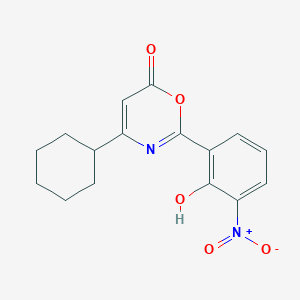![molecular formula C14H11NO4 B6056422 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one, also known as HMAP, is a synthetic compound that has been widely studied for its potential use in scientific research. HMAP is a pyranone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the fields of pharmacology and biochemistry.
Mécanisme D'action
The mechanism of action of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer development. 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. The compound has been shown to scavenge reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response. Additionally, 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has been shown to induce apoptosis in cancer cells, which may be due to its ability to modulate various signaling pathways and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and well-characterized properties. However, there are also some limitations to using 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one in lab experiments, including its potential toxicity and limited solubility in water. It is important to carefully consider these factors when designing experiments involving 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one.
Orientations Futures
There are several potential future directions for research involving 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one. One area of interest is the development of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one and its potential interactions with other compounds and signaling pathways. Finally, there is a need for more research on the safety and toxicity of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one can be achieved through a multi-step process that involves the reaction of pyridine-3-carbaldehyde with ethyl acetoacetate to form a pyridine-3-ylidene derivative. This intermediate can then be reacted with a methyl ketone and a phenol to form the final product, 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one. The synthesis of 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has been studied extensively for its potential use in scientific research, particularly in the fields of pharmacology and biochemistry. The compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. 4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-7-12(17)13(14(18)19-9)11(16)5-4-10-3-2-6-15-8-10/h2-8,17H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPRWQRQXNPDM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)


![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)
![2-{1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6056379.png)
![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B6056393.png)
![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(4-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056400.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B6056401.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)

![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)
